(E)-hexadec-2-enoyl-CoA is a long-chain fatty acyl-CoA derivative that plays a significant role in various biochemical pathways, particularly in fatty acid metabolism and energy production. This compound is involved in the β-oxidation process, which is crucial for the breakdown of fatty acids to generate energy. Understanding its structure, synthesis, and reactivity is essential for insights into metabolic disorders and potential therapeutic applications.
(E)-hexadec-2-enoyl-CoA can be derived from dietary fats and is synthesized in the liver and other tissues where fatty acid metabolism occurs. It belongs to the class of acyl-CoA compounds, which are thioester derivatives of fatty acids and coenzyme A. These compounds are pivotal intermediates in lipid metabolism, serving as substrates for various enzymatic reactions involved in energy production and biosynthesis.
The synthesis of (E)-hexadec-2-enoyl-CoA typically involves several steps:
The enzymatic reactions involved in the synthesis of (E)-hexadec-2-enoyl-CoA require specific conditions, such as pH and temperature, to optimize enzyme activity. High-performance liquid chromatography can be employed to analyze the synthesis process and confirm the formation of the desired product through monitoring reaction intermediates.
The molecular formula of (E)-hexadec-2-enoyl-CoA is C₁₆H₃₁N₇O₁₇P₃S. The structure features a long hydrocarbon chain with a double bond at the second carbon position, a thioester linkage with coenzyme A, and various functional groups including amines and phosphates.
(E)-hexadec-2-enoyl-CoA participates in several key biochemical reactions:
The β-oxidation pathway involves four main steps: oxidation, hydration, another oxidation, and thiolysis. Each step is catalyzed by specific enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and thiolase.
The mechanism by which (E)-hexadec-2-enoyl-CoA functions primarily revolves around its role as a substrate in metabolic pathways. In β-oxidation:
The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and cellular energy status.
(E)-hexadec-2-enoyl-CoA has several applications in scientific research:
(E)-hexadec-2-enoyl-CoA occupies a critical position in the breakdown of unsaturated fatty acids within mitochondrial and peroxisomal β-oxidation spirals. In mitochondria, it is generated during the degradation of mono- and polyunsaturated C16:1 (palmitoleate) and C18:1 (oleate) fatty acids. The trans configuration at the Δ² position is essential for its recognition by core β-oxidation enzymes. The mitochondrial spiral processes this intermediate through four sequential reactions:
Peroxisomes handle very-long-chain precursors (>C20) that generate (E)-hexadec-2-enoyl-CoA as a shortened product. Unlike mitochondria, peroxisomal β-oxidation’s initial step employs acyl-CoA oxidase, producing H₂O₂ instead of FADH₂. The final three steps mirror mitochondrial enzymes but are encoded by distinct genes. Crucially, peroxisomes typically shorten substrates to octanoyl-CoA before exporting them to mitochondria for complete oxidation [1] [8].
Table 1: Compartmental Processing of (E)-Hexadec-2-enoyl-CoA
Property | Mitochondrial Processing | Peroxisomal Processing |
---|---|---|
Entry point | Direct product of VLCFA shortening | Terminal product of peroxisomal β-oxidation |
Primary enzymes | Enoyl-CoA hydratase; β-hydroxyacyl-CoA dehydrogenase; β-ketothiolase | Identical catalytic steps but different gene products |
Electron handling | Generates FADH₂ & NADH for ETC | Produces H₂O₂ (detoxified by catalase) |
Metabolic fate | Complete oxidation to CO₂ + H₂O | Export to mitochondria as C8-CoA |
Pathological disruption | ECI deficiency causes hepatic steatosis | Accumulation in peroxisomal disorders |
Disruptions in this pathway—such as 3,2-trans-enoyl-CoA isomerase (ECI) deficiency—impair unsaturated fatty acid catabolism. ECI-knockout mice exhibit hepatic steatosis and excrete unsaturated dicarboxylic acids, confirming this intermediate’s position at a critical metabolic branch point [4].
Beyond degradation, (E)-hexadec-2-enoyl-CoA serves as a substrate for cytoplasmic very-long-chain fatty acid (VLCFA) elongation cycles. The endoplasmic reticulum-localized elongation machinery employs four enzymatic activities:
TER exhibits pronounced specificity for (E)-hexadec-2-enoyl-CoA, reducing it to palmitoyl-CoA (C16:0) using NADPH. This reaction is the terminal step in each elongation cycle, enabling iterative two-carbon extensions. Structural studies reveal TER’s binding pocket accommodates the trans Δ² bond while excluding cis-configured or branched-chain analogs. The enzyme’s Kₘ for (E)-hexadec-2-enoyl-CoA is approximately 5-10 µM, reflecting high-affinity recognition [3] [6].
Table 2: Enzyme Specificity for (E)-Hexadec-2-enoyl-CoA
Enzyme | Pathway | Reaction Catalyzed | Specificity Determinants |
---|---|---|---|
Trans-2-enoyl-CoA reductase (TER) | VLCFA elongation | Reduction to palmitoyl-CoA | Strict requirement for trans Δ² bond; optimal with C16 substrate |
Mitochondrial enoyl-CoA hydratase | β-Oxidation | Hydration to L-3-hydroxyacyl-CoA | Binds trans-Δ²-enoyls; minimal activity toward cis isomers |
Peroxisomal hydratase | β-Oxidation | Same as mitochondrial enzyme | Similar specificity but distinct gene product |
S1P lyase + dehydrogenase | Sphingolipid catabolism | Generates from trans-2-hexadecenal | Substrate channeling minimizes intermediate release |
This substrate specificity creates a metabolic crossroads: (E)-hexadec-2-enoyl-CoA can either enter β-oxidation for energy production or be redirected to VLCFA synthesis for sphingolipid biosynthesis. Regulatory mechanisms like malonyl-CoA inhibition of mitochondrial import (via CPT1) favor elongation when carbon abundance is high [6] [9].
(E)-hexadec-2-enoyl-CoA (also termed trans-2-hexadecenoyl-CoA) is the penultimate intermediate in the sphingosine 1-phosphate (S1P) metabolic pathway, which converts sphingolipid backbones into glycerophospholipid precursors. This conserved catabolic route involves:
Table 3: Key Metrics in S1P Pathway Featuring (E)-Hexadec-2-enoyl-CoA
Parameter | Value/Measurement | Biological Impact |
---|---|---|
TER knockdown efficiency | 70-80% reduction in protein | 3.5-fold increase in (E)-hexadec-2-enoyl-CoA; 2-fold decrease in C16:0-CoA |
ALDH3A2 activity | Kₘ = 2.5 µM for trans-2-hexadecenal | Loss-of-function causes Sjögren-Larsson syndrome |
Metabolic flux rate | 0.8 nmol/min/mg in liver cytosol | Supplies ~15% of palmitoyl-CoA for phospholipid synthesis |
Yeast TSC13 phenotype | Lethal when combined with cerS mutants | Confirms essential role in sphingolipid homeostasis |
The terminal product of the S1P pathway—palmitoyl-CoA derived from (E)-hexadec-2-enoyl-CoA—directly integrates into glycerophospholipid biosynthesis. This metabolic crosstalk is evidenced by:
Approximately 25-30% of hepatic palmitoyl-CoA destined for phospholipid synthesis originates from sphingolipid degradation under fasting conditions. This repurposing pathway enables cells to salvage carbon skeletons from membrane sphingolipids, with (E)-hexadec-2-enoyl-CoA acting as the central activated intermediate. The Kennedy pathway utilizes this palmitoyl-CoA for sn-1 esterification of glycerol-3-phosphate, forming lysophosphatidic acid—the precursor to all glycerophospholipids [6] [9].
Table 4: Metabolic Flux Through (E)-Hexadec-2-enoyl-CoA in Hepatic Tissue
Metabolic Route | Flax Rate (nmol/min/g tissue) | Major End Products | Regulatory Influences |
---|---|---|---|
β-Oxidation | 42 ± 6 | Acetyl-CoA (ketogenesis) | High NAD⁺/FAD levels; fasting hormones |
VLCFA elongation | 8 ± 2 | C24:0/C26:0 acyl-CoAs | Malonyl-CoA availability |
S1P → glycerophospholipid | 5 ± 1 | Phosphatidylcholine; phosphatidylethanolamine | Sphingolipid turnover; ALDH3A2 activity |
De novo phospholipid synthesis | 35 ± 4 | All glycerophospholipid classes | Nutritional status; insulin signaling |
This crosstalk exemplifies metabolic flexibility: during nutrient deprivation, enhanced sphingolipid catabolism via (E)-hexadec-2-enoyl-CoA provides building blocks for adaptive membrane remodeling. Conversely, its accumulation under TER-deficient conditions may contribute to lipotoxicity and impaired membrane function [6] [9].
Concluding Remarks
(E)-hexadec-2-enoyl-CoA exemplifies the dynamic versatility of metabolic intermediates, operating at the convergence of degradation, synthesis, and salvage pathways. Its generation during mitochondrial β-oxidation of unsaturated fatty acids, substrate role in VLCFA elongation, and obligatory position in sphingosine recycling highlight its centrality to cellular metabolism. Future research should explore therapeutic modulation of its metabolic fates—particularly through TER or enoyl-CoA isomerases—to address disorders of lipid metabolism. The strict conservation of its handling enzymes from yeast to humans underscores its fundamental role in cellular physiology.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7